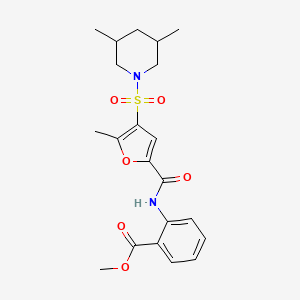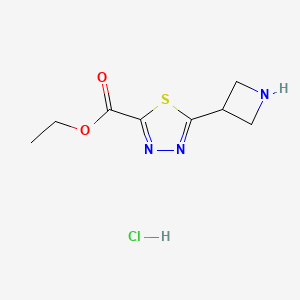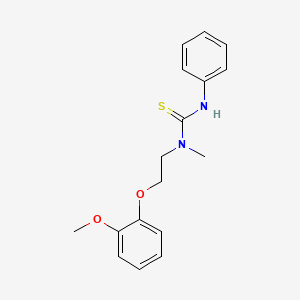![molecular formula C20H18N4O3 B2471912 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034351-39-6](/img/structure/B2471912.png)
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" is a synthetic organic compound known for its intricate molecular structure, combining elements of pyrazole, furan, and pyridine rings. This compound has attracted attention in various fields, including medicinal chemistry and materials science, due to its potential pharmacological properties and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" generally involves multi-step processes, often starting with the construction of the core pyrazole ring, followed by the introduction of the furan and pyridine moieties. Typical reaction conditions may include:
Condensation reactions: : For the formation of the pyrazole ring, using reagents like hydrazine and 1,3-diketones.
Cyclization reactions: : To form the furan and pyridine rings, employing reagents such as phosphorous oxychloride and base catalysts.
Industrial Production Methods
On an industrial scale, production would focus on optimizing yield and purity through scalable reaction conditions. Continuous flow chemistry techniques and the use of high-efficiency catalysts can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions might be employed to alter its electronic properties.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible on different positions of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halides, amines, and alcohols under suitable acidic or basic conditions.
Major Products Formed
Oxidized derivatives with potential enhanced biological activities.
Reduced compounds with different physical properties.
Substituted products offering diverse functional group attachments.
Scientific Research Applications
Chemistry
Catalysts: : Utilized as ligands in catalyst design for organic transformations.
Synthetic intermediates: : Serves as a building block for more complex molecules.
Biology and Medicine
Pharmacology: : Potential as a lead compound for drug development due to its unique structural features.
Biological assays: : Used in assays to investigate enzyme interactions and inhibition.
Industry
Material science: : Incorporated into polymeric materials for enhanced mechanical and thermal properties.
Mechanism of Action
Molecular Targets and Pathways
This compound's biological activity is often mediated through its interaction with specific enzymes or receptors, such as kinases or G-protein coupled receptors. The mechanism involves binding to the active site, altering the function or signal transduction pathways, which can result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-5-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
5-methyl-N-(2-(5-oxofuran-3-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
Highlighting Uniqueness
While similar compounds share core structures, "5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" distinguishes itself through its specific combination of fused rings and substitution pattern, offering unique chemical properties and potential biological activities not found in its analogs.
This compound's multifaceted chemistry makes it a subject of interest across diverse scientific disciplines, promising new avenues for research and application.
Properties
IUPAC Name |
5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-17(13-22-24(14)16-5-3-2-4-6-16)19(25)21-9-11-23-10-7-15-8-12-27-18(15)20(23)26/h2-8,10,12-13H,9,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIOQJIYYXOLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471829.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid](/img/structure/B2471834.png)



![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)

![N-tert-butyl-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2471844.png)
![benzyl 2-[4-(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate](/img/structure/B2471846.png)
![ethyl 3-cyano-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2471847.png)
![3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2471848.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2471849.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2471850.png)
![3-{1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2471852.png)
